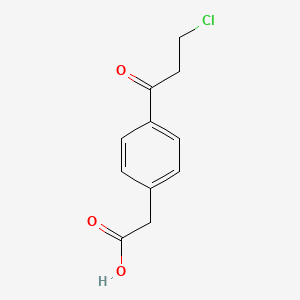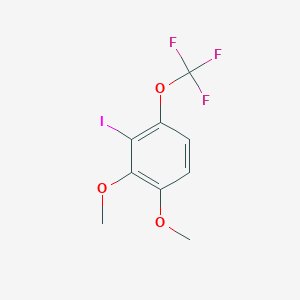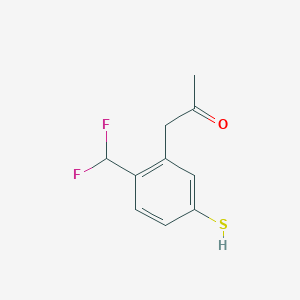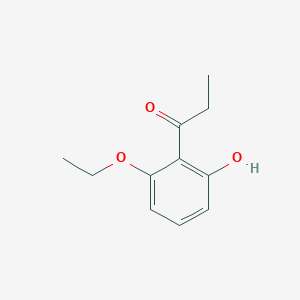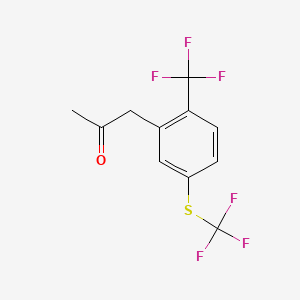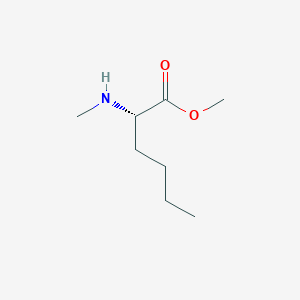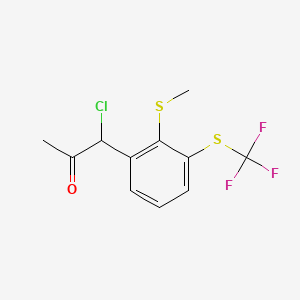
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio and trifluoromethylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, methylthio, and trifluoromethylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
Compared to similar compounds, 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10ClF3OS2 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-chloro-1-[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)9(12)7-4-3-5-8(10(7)17-2)18-11(13,14)15/h3-5,9H,1-2H3 |
Clave InChI |
NCVAWAXMYAUUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
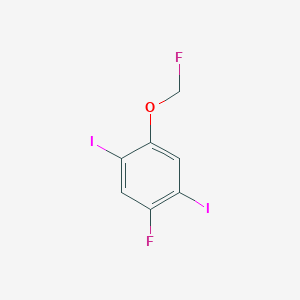
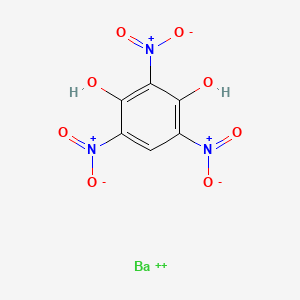
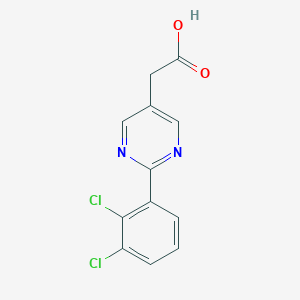

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
